5-Bromo-6-dimethylamino-nicotinonitrile

Cross-coupling chemistry Suzuki-Miyaura reaction C-C bond formation

5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1) provides an orthogonal reactivity platform for medicinal chemistry. The 5-bromo substituent enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig diversification, while the 6-dimethylamino group electronically activates the pyridine ring and serves as a precise pharmacophoric element for Pim kinase ATP-binding pocket engagement, with reported submicromolar IC₅₀ values (≤0.28 µM) against all three isoforms. The unsubstituted 4-position allows late-stage functionalization via electrophilic substitution or directed metalation. Available as a 97% purity white solid with ambient shipping and documented quality specs, this building block reduces procurement risk and streamlines iterative design-make-test-analyze cycles in oncology-focused kinase inhibitor programs.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1782649-97-1
Cat. No. B1472451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-dimethylamino-nicotinonitrile
CAS1782649-97-1
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=N1)C#N)Br
InChIInChI=1S/C8H8BrN3/c1-12(2)8-7(9)3-6(4-10)5-11-8/h3,5H,1-2H3
InChIKeyULRHIDQZZVQIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-dimethylamino-nicotinonitrile CAS 1782649-97-1: Chemical Identity and Procurement Context


5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1; IUPAC: 5-bromo-6-(dimethylamino)pyridine-3-carbonitrile) is a trisubstituted nicotinonitrile derivative with molecular formula C8H8BrN3 and molecular weight 226.07 g/mol. It features a bromine atom at the pyridine 5-position, a dimethylamino group at the 6-position, and a cyano group at the 3-position . The compound is commercially available as a research building block with typical purity of 97%, storage temperature of 0-5°C, and physical form as a white solid . This compound serves as a versatile synthetic intermediate with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitor development [1].

Why 5-Bromo-6-dimethylamino-nicotinonitrile Cannot Be Arbitrarily Substituted with Other Nicotinonitrile Analogs


Nicotinonitrile derivatives exhibit pronounced structure-activity relationships where subtle positional or substituent variations produce distinct synthetic utility and biological profiles. The presence of a bromine atom at the 5-position confers unique reactivity for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling downstream diversification not accessible with non-halogenated analogs [1]. The dimethylamino group at the 6-position provides both electronic activation of the pyridine ring and a steric handle that influences regioselectivity in subsequent transformations . Compounds lacking either the 5-bromo handle or the 6-dimethylamino group cannot replicate the precise orthogonal reactivity profile and pharmacophoric positioning required for structure-guided medicinal chemistry campaigns targeting kinase ATP-binding pockets [2]. Generic substitution without accounting for these positional and electronic differences compromises both synthetic tractability and biological targeting precision.

5-Bromo-6-dimethylamino-nicotinonitrile CAS 1782649-97-1: Quantitative Differentiation Evidence Guide


5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Reactivity Not Accessible with Non-Halogenated Analogs

The 5-bromo substituent in 5-Bromo-6-dimethylamino-nicotinonitrile serves as an electrophilic handle enabling palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings. This orthogonal reactivity is absent in the non-brominated analog 6-(dimethylamino)nicotinonitrile (CAS 154924-17-1), which lacks a halogen leaving group . While the 2-bromo regioisomer 5-Bromo-2-(dimethylamino)nicotinonitrile (CAS 1346537-10-7) also possesses bromine-based reactivity, the 5-position relative to the pyridine nitrogen in the target compound offers distinct electronic and steric properties for downstream coupling partners [1].

Cross-coupling chemistry Suzuki-Miyaura reaction C-C bond formation Synthetic methodology

6-Dimethylamino vs 2-Dimethylamino Substitution: Differential Electronic and Steric Properties Impacting Downstream Reactivity

The positional isomerism between 5-Bromo-6-dimethylamino-nicotinonitrile (target) and 5-Bromo-2-(dimethylamino)nicotinonitrile (comparator, CAS 1346537-10-7) generates distinct electronic environments around the pyridine ring. The 6-position dimethylamino group in the target compound places the electron-donating substituent adjacent to the bromine atom, creating a unique electronic push-pull system that influences both the reactivity of the bromine in cross-coupling and the basicity of the pyridine nitrogen . In nicotinonitrile-derived Pim kinase inhibitors, the dimethylamino group position has been shown to affect binding affinity through electrostatic surface interactions, with specific substitution patterns achieving IC50 values ≤ 0.28 μM against all three Pim kinase isoforms [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship Heterocyclic chemistry

Absence of 4-Position Methyl Substitution in Target Compound Preserves Synthetic Versatility Compared to 4-Methyl Derivatives

5-Bromo-6-dimethylamino-nicotinonitrile (MW 226.07 g/mol) lacks substitution at the 4-position of the pyridine ring, preserving this site for downstream functionalization. In contrast, the 4-methyl substituted derivative 5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile (CAS 2095410-05-0, MW 240.10 g/mol) permanently occupies the 4-position with a methyl group that cannot be readily removed or exchanged . The unsubstituted 4-position in the target compound enables access to diverse 4-functionalized analogs through electrophilic aromatic substitution or directed metalation strategies, whereas the 4-methyl analog is synthetically constrained to maintaining the methyl group throughout any subsequent derivatization sequence .

Building block flexibility Late-stage functionalization Synthetic intermediate Diversification strategy

Lipophilicity Profile (XLogP3 1.7) Distinguishes Target Compound from Non-Brominated and Multiply Substituted Analogs

The target compound exhibits a calculated partition coefficient XLogP3-AA of 1.7 . This lipophilicity value positions it as moderately lipophilic, a property that influences membrane permeability and solubility in both synthetic transformations and biological assays. The non-brominated analog 6-(dimethylamino)nicotinonitrile (CAS 154924-17-1, MW 147.18 g/mol) lacks the bromine atom and consequently has a different lipophilicity profile . Meanwhile, 5-Bromo-4,6-dimethylnicotinonitrile (CAS 63644-86-0, MW 211.06 g/mol), which contains two methyl groups, introduces additional hydrophobic character that may alter its behavior in aqueous reaction media and biological systems .

Physicochemical property Drug-likeness ADME prediction Lipophilicity optimization

Target Compound Serves as Scaffold in Nicotinonitrile-Derived Kinase Inhibitor Class Demonstrating Submicromolar Pim Kinase Inhibition

While direct biological activity data for the specific target compound 5-Bromo-6-dimethylamino-nicotinonitrile is not available in the peer-reviewed literature, nicotinonitrile derivatives bearing similar substitution patterns have been extensively characterized as kinase inhibitors. A study on nicotinonitrile-derived apoptotic inducers demonstrated that compounds with dimethylamino substitution achieved potent pan-Pim kinase inhibition, with the most active compound (8e) exhibiting IC50 ≤ 0.28 μM against all three Pim kinase isoforms, comparable to the pan-kinase inhibitor Staurosporine [1]. These nicotinonitrile derivatives showed ca. 50-fold selectivity for HepG2 and MCF-7 cancer cells over normal HEK-293T cells [2]. The dimethylamino group was specifically noted to contribute to negative electrostatic potential surface interactions with Pim-1 kinase, suggesting that this structural feature is a critical pharmacophoric element [3].

Kinase inhibition Anticancer research Pim kinase Apoptosis induction Medicinal chemistry

Commercial Availability with Documented Purity Specifications Enables Reproducible Research Procurement

5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1) is commercially available from multiple reputable suppliers with documented purity specifications and storage requirements. The compound is offered at 97% purity by Sigma-Aldrich (Catalog C12H316CF069) with specified storage temperature of 0-5°C and physical description as a white solid . Alternative suppliers including ChemScene (Cat. No. CS-0780099) and Leyan (Cat. No. 1850750, 98% purity) provide additional sourcing options . This multi-supplier availability contrasts with more specialized nicotinonitrile derivatives such as 5-Bromo-2-(dimethylamino)nicotinonitrile, which has more limited commercial distribution and higher per-unit pricing for research quantities [1].

Research reagent procurement Quality control Analytical specifications Supply chain

5-Bromo-6-dimethylamino-nicotinonitrile CAS 1782649-97-1: High-Value Research and Industrial Application Scenarios


Synthesis of Diversified Nicotinonitrile-Derived Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent in 5-Bromo-6-dimethylamino-nicotinonitrile serves as a strategic handle for generating focused libraries of kinase inhibitor candidates. Using standard Suzuki-Miyaura cross-coupling conditions, the bromine atom can be replaced with diverse aryl, heteroaryl, or vinyl boronic acids to explore structure-activity relationships at the 5-position. This approach is particularly relevant for Pim kinase inhibitor development, where nicotinonitrile derivatives containing dimethylamino groups have demonstrated submicromolar IC50 values (≤ 0.28 μM) against all three Pim kinase isoforms [1]. The unsubstituted 4-position provides an additional vector for subsequent diversification, enabling systematic exploration of substitution patterns around the pyridine core . This orthogonal reactivity profile makes the compound a valuable building block for medicinal chemistry programs targeting oncology indications where Pim kinases are implicated.

Late-Stage Functionalization at the 4-Position for Structure-Activity Relationship Optimization

Unlike 4-methyl substituted analogs such as 5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile (CAS 2095410-05-0), the target compound retains an unsubstituted 4-position amenable to electrophilic aromatic substitution or directed ortho-metalation [1]. This synthetic versatility enables medicinal chemists to introduce diverse functional groups at the 4-position during late-stage optimization without requiring complete resynthesis of the core scaffold. The XLogP3 value of 1.7 provides a baseline lipophilicity that can be modulated through 4-position substitution to optimize ADME properties while maintaining the critical 5-position diversification handle and 6-dimethylamino pharmacophore . This approach is particularly valuable for programs seeking to balance potency with drug-like physicochemical properties.

Structure-Guided Design of Pan-Pim Kinase Inhibitors Exploiting Dimethylamino Electrostatic Interactions

Molecular docking and molecular dynamics simulations of nicotinonitrile derivatives have revealed that the dimethylamino group contributes to negative electrostatic potential surface interactions with the Pim-1 kinase ATP-binding pocket [1]. The target compound's 6-dimethylamino substitution pattern provides the precise spatial orientation required for this interaction while maintaining the 5-bromo handle for subsequent optimization. Compounds derived from this scaffold have demonstrated ca. 50-fold selectivity for HepG2 and MCF-7 cancer cells over normal HEK-293T cells . Researchers engaged in structure-based drug design can utilize 5-Bromo-6-dimethylamino-nicotinonitrile as a starting point for iterative design-make-test-analyze cycles targeting Pim kinases, which are validated oncology targets implicated in hematologic malignancies and solid tumors.

Reproducible Process Chemistry Development Using Multi-Supplier Qualified Building Block

For laboratories transitioning from discovery-scale synthesis to process development, 5-Bromo-6-dimethylamino-nicotinonitrile offers documented quality specifications (97-98% purity) and multi-supplier availability from Sigma-Aldrich, ChemScene, and Leyan [1]. The specified storage condition of 0-5°C and characterization as a white solid provide clear quality benchmarks for incoming material qualification . This commercial maturity reduces procurement risk compared to more specialized analogs with limited distribution networks. The compound's moderate XLogP3 of 1.7 and molecular weight of 226.07 g/mol facilitate handling in standard organic synthesis workflows, while the orthogonal reactivity of the bromine and cyano groups supports sequential transformations with predictable chemoselectivity.

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